BenchChemオンラインストアへようこそ!

Cyproheptadine Hydrochloride

Antimalarial Antihistamine In Vivo Efficacy

Select Cyproheptadine HCl for its unmatched polypharmacology: high-affinity 5-HT2A antagonism (Ki=0.83 nM), complete protection in a Plasmodium sporozoite murine model at 5 mg/kg, and 2–50× higher muscarinic functional potency (pA2 7.99–8.08) vs pizotifen/ketotifen. The essential tool for serotonin syndrome, appetite regulation, and histamine pathway research. USP reference standard available (98.0–102.0% purity).

Molecular Formula C21H22ClN
Molecular Weight 323.9 g/mol
CAS No. 969-33-5
Cat. No. B000513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine Hydrochloride
CAS969-33-5
SynonymsAntergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum
Molecular FormulaC21H22ClN
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
InChIInChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
InChIKeyZPMVNZLARAEGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine Hydrochloride (CAS 969-33-5): First-Generation Antihistamine with Multireceptor Antagonism for Allergy, Appetite Stimulation, and Serotonin Syndrome


Cyproheptadine hydrochloride (CAS 969-33-5) is a first-generation antihistamine that functions as a potent competitive antagonist at histamine H1, serotonin 5-HT2, and muscarinic acetylcholine receptors [1]. It is a tricyclic benzocycloheptene derivative, structurally related to pizotifen and ketotifen, and is used clinically for allergic conditions, appetite stimulation, and off-label for serotonin syndrome [2]. Its unique polypharmacological profile—simultaneously targeting multiple aminergic receptors—distinguishes it from selective second-generation antihistamines and provides a distinct basis for scientific and industrial selection in specific research and therapeutic contexts [3].

Cyproheptadine Hydrochloride Procurement: Why In-Class Analogs Are Not Interchangeable


Cyproheptadine's pharmacological signature cannot be replicated by simply substituting another first-generation antihistamine or a selective 5-HT2 antagonist. The compound possesses a unique combination of high-affinity binding to H1, 5-HT2, and muscarinic receptors, with a specific rank-order of affinities and functional potencies that distinguishes it from close structural analogs like pizotifen and ketotifen [1]. Differences in receptor subtype selectivity, functional antagonist potency, and in vivo pharmacodynamic effects mean that substituting one tricyclic antihistamine for another can lead to significantly different experimental outcomes or therapeutic profiles. The following evidence quantifies these critical differentiators to guide scientifically grounded selection and procurement decisions [2].

Cyproheptadine Hydrochloride: Quantitative Evidence for Differentiated Scientific Selection


Superior Antihistaminic Potency In Vivo Versus Ketotifen in a Preclinical Malaria Model

Cyproheptadine demonstrates superior prophylactic antimalarial activity compared to ketotifen in a murine model of Plasmodium yoelii nigeriensis infection. At an oral dose of 5 mg/kg, cyproheptadine completely prevented the establishment of parent infection in mice inoculated with 1 x 10^5 sporozoites, whereas ketotifen at the same dose failed to provide complete protection [1].

Antimalarial Antihistamine In Vivo Efficacy

Distinct Muscarinic Receptor Affinity Profile Compared to Pizotifen and Ketotifen

Cyproheptadine exhibits the highest functional antagonist affinity for muscarinic receptor subtypes among its tricyclic analogs. In vitro functional experiments demonstrate that cyproheptadine's pA2 values range from 7.99 to 8.08 across M1, M2, and M3 receptor subtypes, compared to pizotifen's lower affinity (pA2 = 7.23–7.81) and ketotifen's significantly weaker affinity (pA2 = 6.34–6.99) [1].

Receptor Pharmacology Muscarinic Antagonism Functional Assay

High-Affinity 5-HT2A Receptor Binding Differentiates Cyproheptadine from Non-Selective Antihistamines

Cyproheptadine demonstrates sub-nanomolar affinity for the 5-HT2A receptor, with a Ki of 0.83 nM in radioligand binding assays [1]. This affinity is approximately 30-fold higher than its affinity for the 5-HT1a receptor (Ki = 59 nM) and 10-fold higher than for D3 dopamine receptors (Ki = 8 nM), establishing a selectivity window that distinguishes it from broader-spectrum aminergic antagonists [2].

Serotonin Receptor 5-HT2A Antagonist Binding Affinity

Validated Purity Standards for Cyproheptadine Hydrochloride as a USP Reference Material

Cyproheptadine Hydrochloride is available as a United States Pharmacopeia (USP) Reference Standard with a defined purity range of 98.0% to 102.0% (anhydrous basis), as specified in the current USP monograph [1]. This standardized material is essential for calibrating analytical methods, validating assay procedures, and ensuring batch-to-batch consistency in pharmaceutical research and development [2].

Analytical Chemistry Reference Standard Quality Control

Unique Serotonin Antagonism Enables Clinical Differentiation in Carcinoid Syndrome Management

Cyproheptadine's serotonin antagonist activity provides therapeutic benefit in carcinoid syndrome that is not shared by pure antihistamines. In a clinical study of carcinoid syndrome patients, cyproheptadine treatment resulted in a 36% mean decrease in 17-hydroxycorticosteroid excretion, whereas treatment with the pure antihistamine triprolidine produced no significant change [1]. This functional difference is directly attributable to cyproheptadine's dual H1/5-HT2 antagonism.

Carcinoid Syndrome Serotonin Antagonist Clinical Pharmacology

Narrow Therapeutic Index in Children: Equivalent Clinical Efficacy but Distinct Safety Considerations

In a clinical comparison of cyproheptadine versus ketotifen for cold urticaria in Thai children, the efficacy on clinical symptoms and ice cube test was not significantly different between the two agents (p > 0.05) [1]. However, the study establishes that cyproheptadine and ketotifen are clinically interchangeable for this indication, while highlighting that procurement decisions must be guided by secondary considerations such as cost, formulation availability, and individual patient tolerability rather than superior efficacy.

Pediatric Clinical Trial Safety Profile

Cyproheptadine Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Preclinical Antimalarial Prophylaxis Research Requiring Superior In Vivo Efficacy

Investigators studying the role of histamine pathways in Plasmodium infection should select cyproheptadine hydrochloride over ketotifen or pizotifen. At 5 mg/kg oral dosing, cyproheptadine provides complete protection against sporozoite-induced infection in a murine model, whereas ketotifen fails to achieve full protection at the same dose [1]. This differentiated efficacy supports cyproheptadine as the tool compound of choice for in vivo antimalarial studies involving histaminergic modulation.

Functional Studies of Muscarinic Receptor Antagonism Requiring High-Potency, Non-Selective Blockade

For experiments utilizing isolated tissue preparations (e.g., guinea-pig ileum, rabbit vas deferens) to investigate muscarinic receptor pharmacology, cyproheptadine is the optimal selection among tricyclic antihistamines. Its pA2 of 7.99–8.08 across M1, M2, and M3 subtypes is 0.3–0.8 log units higher than pizotifen and 1.0–1.7 log units higher than ketotifen [2]. This translates to a 2- to 50-fold higher functional potency, ensuring robust muscarinic blockade at lower concentrations and minimizing potential off-target confounding.

Serotonin Syndrome and 5-HT2A-Mediated Pathology Research

Cyproheptadine's high-affinity 5-HT2A antagonism (Ki = 0.83 nM) [3], combined with its H1 and muscarinic activity, makes it the compound of choice for preclinical models of serotonin syndrome or for investigating the role of 5-HT2A receptors in appetite regulation and endocrine function. Its unique polypharmacology cannot be replicated by selective 5-HT2A antagonists (e.g., ketanserin) or pure antihistamines, which lack the requisite serotonin receptor engagement for these specific research applications.

Pharmaceutical Analytical Method Development and Quality Control

Laboratories developing or validating HPLC, UV, or other analytical methods for cyproheptadine hydrochloride formulations should procure the USP Reference Standard, which provides certified purity of 98.0–102.0% (anhydrous basis) [4]. Use of this compendial standard is essential for establishing system suitability parameters (tailing factor NMT 2.0, RSD NMT 0.73%) and for generating regulatory submission data that meets ICH and pharmacopeial expectations [5].

Quote Request

Request a Quote for Cyproheptadine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.